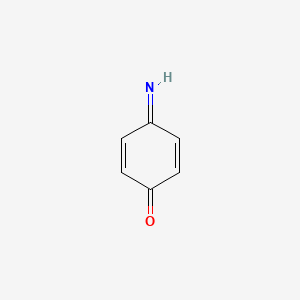

p-Benzoquinone imine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-iminocyclohexa-2,5-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO/c7-5-1-3-6(8)4-2-5/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WELKBINNNXKQQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C=CC1=N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10952501 | |

| Record name | 4-Iminocyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10952501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3009-34-5 | |

| Record name | p-Benzoquinone imine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3009-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzoquinoneimine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003009345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Iminocyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10952501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-BENZOQUINONEIMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EVQ7K6T93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Properties of p-Benzoquinone Imine

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Benzoquinone imine and its derivatives are highly reactive compounds of significant interest in medicinal chemistry, toxicology, and materials science. As the parent structure of key reactive metabolites, most notably N-acetyl-p-benzoquinone imine (NAPQI), a thorough understanding of its fundamental properties is crucial for drug development and for elucidating mechanisms of toxicity. This guide provides a comprehensive overview of the core physicochemical properties, synthesis, reactivity, and biological significance of this compound, with a particular focus on experimental methodologies and data presentation.

Physicochemical Properties

This compound is a reactive intermediate, and its properties can be influenced by substitution on the quinone ring or the imine nitrogen. The following tables summarize key physicochemical data for the parent compound and its important N-acetyl derivative, NAPQI.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₅NO | PubChem[1] |

| Molecular Weight | 107.11 g/mol | PubChem[1] |

| IUPAC Name | 4-iminocyclohexa-2,5-dien-1-one | PubChem[1] |

| CAS Number | 3009-34-5 | PubChem[1] |

| Appearance | Yellow to orange solid | CymitQuimica[2] |

| Solubility | Soluble in organic solvents | CymitQuimica[2] |

Table 2: Physicochemical Properties of N-acetyl-p-benzoquinone imine (NAPQI)

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₂ | Wikipedia[3] |

| Molecular Weight | 149.15 g/mol | PubChem[4] |

| IUPAC Name | N-(4-oxocyclohexa-2,5-dien-1-ylidene)acetamide | Wikipedia[3] |

| CAS Number | 50700-49-7 | Wikipedia[3] |

Synthesis and Characterization

The primary synthetic route to p-benzoquinone imines is the oxidation of p-aminophenols or p-phenylenediamines.[5] Due to their reactivity and often limited stability, they are frequently generated in situ for subsequent reactions.

General Experimental Protocol: Synthesis of this compound by Oxidation of p-Aminophenol

This protocol is a generalized procedure based on established oxidation methods for generating quinone imines.

Materials:

-

p-Aminophenol

-

Oxidizing agent (e.g., silver (I) oxide, lead tetraacetate, potassium ferricyanide)

-

Anhydrous organic solvent (e.g., diethyl ether, dichloromethane)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Dissolve p-aminophenol in the chosen anhydrous organic solvent under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Add the oxidizing agent portion-wise with vigorous stirring. The reaction progress can often be monitored by a color change.

-

After the addition is complete, allow the reaction to stir at a low temperature for a specified time.

-

Filter the reaction mixture to remove the spent oxidizing agent and any inorganic byproducts.

-

The resulting solution contains this compound. Due to its instability, it is often used immediately in the next synthetic step.

Purification (if necessary and feasible): Purification of this compound is challenging due to its reactivity. If required, low-temperature column chromatography on silica (B1680970) gel using a non-polar eluent may be attempted, though significant decomposition can occur.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show signals for the vinyl protons on the quinone ring and a signal for the imine proton.

-

¹³C NMR: The spectrum will show characteristic signals for the carbonyl carbon, the imine carbon, and the vinyl carbons of the ring.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands for the C=O stretch, the C=N stretch, and C=C stretches of the quinoid ring.

UV-Visible (UV-Vis) Spectroscopy: p-Benzoquinone imines typically display strong absorption bands in the UV-Vis region, which are sensitive to the solvent environment.[6]

Reactivity

The reactivity of this compound is dominated by its electrophilic nature, making it susceptible to attack by nucleophiles.

Reaction with Nucleophiles (e.g., Glutathione)

A key reaction in a biological context is the Michael addition of thiols, such as the cysteine residue in glutathione (B108866) (GSH), to the quinone imine ring. This is a primary detoxification pathway for NAPQI.[3]

Experimental Protocol: In Vitro Reaction of this compound with Glutathione

Materials:

-

Solution of this compound in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4)

-

Reduced glutathione (GSH)

-

High-performance liquid chromatography (HPLC) system with a UV detector or mass spectrometer

-

Quenching solution (e.g., a strong acid like perchloric acid)

Procedure:

-

Prepare a solution of this compound in the reaction buffer at a known concentration.

-

Prepare a solution of GSH in the same buffer.

-

Initiate the reaction by mixing the two solutions at a controlled temperature.

-

At various time points, withdraw aliquots of the reaction mixture and immediately quench the reaction by adding the quenching solution.

-

Analyze the quenched samples by HPLC to monitor the disappearance of the reactants and the formation of the glutathione conjugate.

-

The adduct can be isolated by preparative HPLC for further characterization by mass spectrometry and NMR.

Biological Significance and Signaling Pathways

The most extensively studied biological role of a this compound is the hepatotoxicity induced by NAPQI, the reactive metabolite of acetaminophen (B1664979).[3]

NAPQI-Induced Hepatotoxicity

At therapeutic doses, acetaminophen is primarily metabolized through glucuronidation and sulfation. A small fraction is oxidized by cytochrome P450 enzymes to form NAPQI, which is then detoxified by conjugation with glutathione.[3] In cases of acetaminophen overdose, the glucuronidation and sulfation pathways become saturated, leading to increased formation of NAPQI. This depletes hepatic glutathione stores, allowing NAPQI to react with cellular macromolecules, particularly mitochondrial proteins. This leads to mitochondrial dysfunction, oxidative stress, and ultimately, hepatocellular necrosis.[7]

References

- 1. biorxiv.org [biorxiv.org]

- 2. Reactive enamines and imines in vivo: Lessons from the RidA paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound|Research Chemical [benchchem.com]

- 4. US3708509A - Process for preparing benzoquinone - Google Patents [patents.google.com]

- 5. Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. Reactions of N-acetyl-p-benzoquinone imine with reduced glutathione, acetaminophen, and NADPH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Bonding of p-Benzoquinone Imine

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Benzoquinone imine, with the systematic IUPAC name 4-iminocyclohexa-2,5-dien-1-one, is a reactive organic compound that holds significant interest in the fields of medicinal chemistry, toxicology, and materials science. As the core structure of N-acetyl-p-benzoquinone imine (NAPQI), the toxic metabolite of acetaminophen (B1664979), understanding its chemical properties is crucial for drug development and toxicology studies. This technical guide provides a comprehensive overview of the chemical structure, bonding, and reactivity of this compound, supplemented with experimental data and methodologies.

Chemical Structure and Bonding

This compound (C₆H₅NO) is a planar, cyclic molecule characterized by a six-membered ring containing alternating double bonds, a carbonyl group (C=O), and an imine group (C=N) at the para positions.[1] This arrangement creates a conjugated system that influences the molecule's electronic properties and reactivity.

The bonding within the this compound ring exhibits characteristics of both single and double bonds due to electron delocalization. The carbon-carbon bond lengths are intermediate between typical single and double bonds, while the C=O and C=N bonds also have distinct lengths. The molecule's planarity is a result of the sp² hybridization of the carbon, oxygen, and nitrogen atoms.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Quantitative Structural Data

The structural parameters of this compound have been determined through experimental and computational methods. The following tables summarize key quantitative data regarding its bond lengths, bond angles, and other physicochemical properties.

Table 1: Bond Lengths in this compound [1]

| Bond | Bond Length (Å) |

| C=N | 1.28 - 1.30 |

| C=O | 1.22 - 1.24 |

| C-C | 1.45 - 1.47 |

| C=C | 1.34 - 1.36 |

Table 2: Bond Angles in this compound [1]

| Atoms Involved | Bond Angle (°) |

| Ring C-C-C | ~120 |

| C=N angle | 120 - 125 |

| C=O angle | 120 - 125 |

Table 3: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C₆H₅NO |

| Molar Mass | 107.11 g/mol |

| HOMO-LUMO Gap | ~3.5 - 4.0 eV |

| Dipole Moment | 2.5 - 3.5 Debye |

Experimental Protocols

The synthesis and characterization of this compound and its derivatives are crucial for further research. Due to its reactivity, the parent compound is often generated in situ for immediate use.

Synthesis of p-Benzoquinone Imines

The most common method for synthesizing p-benzoquinone imines is the oxidation of p-aminophenols. A well-documented example is the synthesis of N-acetyl-p-benzoquinone imine (NAPQI) from acetaminophen.

Experimental Protocol: Synthesis of N-acetyl-p-benzoquinone imine (NAPQI)

This protocol is based on the oxidation of acetaminophen using silver (I) oxide.

-

Materials: Acetaminophen (N-(4-hydroxyphenyl)acetamide), Silver (I) oxide (Ag₂O), Anhydrous solvent (e.g., dichloromethane (B109758) or acetonitrile).

-

Procedure:

-

Dissolve acetaminophen in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add silver (I) oxide to the solution. The molar ratio of Ag₂O to acetaminophen is typically in slight excess.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered to remove the silver byproducts.

-

The solvent is removed under reduced pressure to yield the crude NAPQI product.

-

Due to its instability, the synthesized NAPQI should be used immediately in subsequent reactions or analyses.

-

The following diagram illustrates the general workflow for the synthesis of p-benzoquinone imines.

Caption: General workflow for the synthesis of p-benzoquinone imines.

Characterization Techniques

Several analytical techniques are employed to characterize the structure and purity of p-benzoquinone imines.

-

X-ray Crystallography: This technique provides precise information on the three-dimensional molecular structure, including bond lengths and angles in the solid state. A detailed protocol involves:

-

Crystal Growth: Growing single crystals of sufficient quality is the first and often most challenging step. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: A suitable single crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded by a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule, from which the atomic positions are determined and refined to yield the final crystal structure.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the chemical structure in solution. A general protocol includes:

-

Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: The sample is placed in an NMR spectrometer, and the spectra are acquired.

-

Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the spectra are analyzed to elucidate the molecular structure.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The protocol involves:

-

Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet) or in solution.

-

Data Acquisition: The IR spectrum is recorded using an IR spectrometer.

-

Data Analysis: The absorption bands in the spectrum are correlated to specific vibrational modes of the functional groups (e.g., C=O, C=N, C=C).

-

Reactivity and Signaling Pathways

The electrophilic nature of the this compound core makes it susceptible to nucleophilic attack. This reactivity is central to its biological activity and toxicological effects.

Michael Addition

p-Benzoquinone imines are potent Michael acceptors. Nucleophiles, such as the thiol group of glutathione (B108866) (GSH), can attack the electron-deficient carbon atoms of the α,β-unsaturated system. This reaction is a key step in the detoxification of NAPQI in the body.

The diagram below illustrates the mechanism of Michael addition of a thiol to this compound.

Caption: Michael addition of a thiol to this compound.

NAPQI-Induced Hepatotoxicity Signaling Pathway

The toxicity of acetaminophen overdose is primarily due to the formation of NAPQI. When cellular glutathione stores are depleted, NAPQI can covalently bind to cellular macromolecules, particularly mitochondrial proteins. This leads to mitochondrial dysfunction, oxidative stress, and ultimately, hepatocyte necrosis.

The following diagram outlines the key events in the NAPQI-induced hepatotoxicity signaling pathway.

References

An In-depth Technical Guide on the Formation of N-acetyl-p-benzoquinone imine (NAPQI) from Acetaminophen

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetaminophen (B1664979) (APAP), a widely used analgesic and antipyretic, is safe at therapeutic doses but can cause severe hepatotoxicity upon overdose. The primary mechanism of this toxicity is the formation of a highly reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). Under normal conditions, NAPQI is efficiently detoxified by conjugation with glutathione (B108866) (GSH). However, in an overdose scenario, the primary metabolic pathways of glucuronidation and sulfation become saturated, leading to increased metabolism of acetaminophen by the cytochrome P450 (CYP) enzyme system and a subsequent surge in NAPQI production. This overwhelms the cellular GSH stores, causing their depletion. The excess, unconjugated NAPQI then covalently binds to cellular proteins, particularly mitochondrial proteins, leading to oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis. This guide provides a comprehensive overview of the biochemical pathways, enzymatic kinetics, and experimental methodologies crucial for understanding and investigating NAPQI-induced hepatotoxicity.

Biochemical Pathways of Acetaminophen Metabolism and NAPQI Formation

Acetaminophen is primarily metabolized in the liver through three main pathways:

-

Glucuronidation: This is the major pathway at therapeutic doses, accounting for 52-57% of acetaminophen metabolism. The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), primarily UGT1A1, UGT1A6, and UGT1A9, to form acetaminophen-glucuronide, a non-toxic, water-soluble compound that is excreted in the urine.[1][2][3]

-

Sulfation: Accounting for 30-44% of metabolism at therapeutic doses, this pathway involves the conjugation of acetaminophen with a sulfonate group, catalyzed by sulfotransferases (SULTs), mainly SULT1A1 and SULT1A3/4. The resulting acetaminophen-sulfate is also non-toxic and readily excreted.[1][2][3]

-

Oxidation: A minor pathway at therapeutic doses (5-10%), but the primary source of toxicity during overdose (>15%).[1][2][3] This pathway is mediated by the cytochrome P450 mixed-function oxidase system, which converts acetaminophen to the highly reactive and toxic electrophile, NAPQI.[1][4]

The Role of Cytochrome P450 Enzymes in NAPQI Formation

Several CYP450 isoenzymes are involved in the oxidation of acetaminophen to NAPQI. The relative contribution of each enzyme can depend on factors such as the acetaminophen concentration and the presence of inducing or inhibiting agents.

-

CYP2E1: This is considered the primary enzyme responsible for the bioactivation of acetaminophen to NAPQI, especially at toxic doses.[1][5][6] Its induction by chronic alcohol consumption is a well-established risk factor for acetaminophen-induced hepatotoxicity.[1][5]

-

CYP3A4: While its role has been debated, studies suggest that CYP3A4 is a major contributor to NAPQI formation, particularly at therapeutic concentrations of acetaminophen.[4][7][8]

-

CYP1A2: This enzyme also contributes to NAPQI formation, although its role is generally considered to be less significant than that of CYP2E1 and CYP3A4.[1][7]

Detoxification of NAPQI by Glutathione

Under normal physiological conditions, the small amounts of NAPQI produced are rapidly detoxified through conjugation with the sulfhydryl group of glutathione (GSH), a critical intracellular antioxidant.[4][9] This reaction, which can occur both spontaneously and be catalyzed by glutathione-S-transferases (GSTs), forms a non-toxic acetaminophen-glutathione conjugate.[1] This conjugate is further metabolized to cysteine and mercapturic acid conjugates, which are then excreted in the urine.[2]

The Path to Toxicity: Glutathione Depletion and Covalent Binding

During an acetaminophen overdose, the glucuronidation and sulfation pathways become saturated, shunting a larger proportion of the drug down the oxidative pathway and leading to a rapid increase in NAPQI production.[1][2] This surge in NAPQI quickly depletes the hepatic stores of GSH.[10] Once GSH levels fall below a critical threshold (approximately 70% depletion), NAPQI is free to react with other cellular nucleophiles.[11] The primary targets are the sulfhydryl groups of cysteine residues in cellular proteins, forming NAPQI-protein adducts.[9][12] The formation of these adducts, particularly within the mitochondria, is a key initiating event in acetaminophen-induced hepatotoxicity, leading to mitochondrial dysfunction, oxidative stress, and necrotic cell death.[12][13][14]

Quantitative Data on NAPQI Formation

The following tables summarize key quantitative data related to the enzymatic formation of NAPQI and the cellular response to acetaminophen.

Table 1: Kinetic Parameters of Human Cytochrome P450 Enzymes in NAPQI Formation

| Enzyme | Substrate | K_m_ (μM) | V_max_ (nmol/min/nmol P450) | Reference |

| CYP2E1 | Acetaminophen | 680 - 1300 | 6.9 - 330 | [9][12] |

| CYP1A2 | Acetaminophen | 3430 | 74 | [12] |

| CYP3A4 | Acetaminophen | 130 - 280 | 130 | [7][12] |

| CYP2A6 | Acetaminophen | 4600 | 7.9 | [9] |

Table 2: Acetaminophen Metabolism at Therapeutic vs. Toxic Doses

| Metabolic Pathway | Therapeutic Dose (% of total) | Toxic Dose (% of total) | Reference |

| Glucuronidation | 52 - 57 | Decreased (saturated) | [1][2][3] |

| Sulfation | 30 - 44 | Decreased (saturated) | [1][2][3] |

| Oxidation (to NAPQI) | 5 - 10 | > 15 | [1][2][3] |

| Unchanged in Urine | < 5 | ~10 | [1][2] |

Table 3: Dose-Response of Acetaminophen-Induced Cytotoxicity in Primary Human Hepatocytes

| Acetaminophen Concentration (mM) | Duration of Exposure (hours) | Cell Death (% of control) | Reference |

| 5 | 24 | Significant increase | [10] |

| 10 | 24 | Significant increase | [10] |

| 20 | 24 | Significant increase | [10] |

| 30 | 24 | ~6.8-fold increase in LDH release | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study NAPQI formation and acetaminophen-induced hepatotoxicity.

In Vitro Model: Primary Hepatocyte Culture and Treatment

Primary hepatocytes are the gold standard for in vitro studies of drug metabolism and toxicity as they closely mimic the in vivo physiology of the liver.

Protocol: Isolation and Culture of Primary Mouse Hepatocytes

-

Anesthesia and Perfusion Setup: Anesthetize a mouse according to approved institutional animal care and use committee protocols. Surgically expose the portal vein and inferior vena cava. Cannulate the portal vein for liver perfusion.

-

Pre-perfusion: Perfuse the liver with a warm (37°C), calcium-free buffer (e.g., Hanks' Balanced Salt Solution with EGTA) to disrupt cell-cell junctions. Continue perfusion until the liver becomes pale.

-

Collagenase Digestion: Switch to a perfusion buffer containing collagenase and calcium chloride. Continue perfusion until the liver becomes soft and digested.

-

Hepatocyte Dissociation: Carefully excise the liver and transfer it to a sterile dish containing culture medium. Gently dissociate the tissue to release the hepatocytes.

-

Cell Filtration and Purification: Filter the cell suspension through a 70-100 µm cell strainer to remove undigested tissue.

-

Cell Washing and Viability Assessment: Wash the hepatocytes by low-speed centrifugation (e.g., 50 x g for 5 minutes). Resuspend the cell pellet in fresh culture medium. Assess cell viability using the trypan blue exclusion method. A viability of >90% is recommended for subsequent experiments.

-

Cell Seeding: Seed the isolated hepatocytes onto collagen-coated culture plates at the desired density. Allow the cells to attach for several hours before treatment.

Protocol: Acetaminophen Treatment

-

Preparation of Acetaminophen Stock Solution: Prepare a concentrated stock solution of acetaminophen in a suitable solvent (e.g., culture medium or DMSO).

-

Treatment of Hepatocytes: After the hepatocytes have attached, replace the culture medium with fresh medium containing the desired concentrations of acetaminophen (e.g., 0.25 mM to 32 mM). Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

-

Incubation: Incubate the treated cells for the desired time points (e.g., 2, 8, 24, or 48 hours).

Quantification of NAPQI-Protein Adducts by HPLC

The formation of NAPQI-protein adducts is a key biomarker of acetaminophen-induced hepatotoxicity.

Protocol: HPLC Analysis of Acetaminophen-Cysteine Adducts

-

Sample Preparation (from liver tissue):

-

Homogenize liver tissue in a suitable buffer.

-

Digest the protein homogenate with a protease (e.g., pronase) overnight to release the acetaminophen-cysteine (APAP-Cys) adducts.

-

Precipitate the remaining proteins using an acid (e.g., trichloroacetic acid) or organic solvent (e.g., acetonitrile).

-

Centrifuge the sample and collect the supernatant containing the APAP-Cys adducts.

-

-

HPLC-ECD Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., sodium phosphate (B84403) or ammonium (B1175870) formate (B1220265) with formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: Electrochemical detection (ECD) is highly sensitive and specific for the detection of APAP-Cys adducts.

-

Quantification: Generate a standard curve using known concentrations of APAP-Cys to quantify the adduct levels in the samples.

-

Measurement of Glutathione Levels

Assessing the depletion of cellular GSH is crucial for understanding the onset of acetaminophen toxicity.

Protocol: Monochlorobimane (B1663430) (MCB) Assay for GSH

-

Cell Preparation: Culture and treat hepatocytes with acetaminophen as described in section 3.1.

-

MCB Staining:

-

Prepare a working solution of monochlorobimane (MCB) in a suitable buffer.

-

Add the MCB working solution to the cells and incubate in the dark at 37°C for 15-30 minutes. MCB is cell-permeable and fluoresces upon conjugation with GSH, a reaction catalyzed by GSTs.

-

-

Fluorescence Measurement:

-

Wash the cells to remove excess MCB.

-

Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 380 nm and 460 nm, respectively.

-

The fluorescence intensity is directly proportional to the intracellular GSH concentration.

-

Assessment of Mitochondrial Dysfunction

Mitochondrial dysfunction is a central event in acetaminophen-induced cell death.

Protocol: JC-1 Assay for Mitochondrial Membrane Potential

-

Cell Preparation: Culture and treat hepatocytes with acetaminophen.

-

JC-1 Staining:

-

Prepare a working solution of the cationic dye JC-1.

-

Incubate the cells with the JC-1 working solution at 37°C for 15-30 minutes.

-

-

Fluorescence Analysis:

-

In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence (excitation ~585 nm, emission ~590 nm).

-

In apoptotic or damaged cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence (excitation ~514 nm, emission ~529 nm).

-

The ratio of red to green fluorescence can be quantified using a fluorescence microscope or a flow cytometer to assess changes in mitochondrial membrane potential.

-

Analysis of Signaling Pathways: Western Blot for Phospho-JNK

The activation of c-Jun N-terminal kinase (JNK) is a critical signaling event that amplifies mitochondrial damage in acetaminophen hepatotoxicity.

Protocol: Western Blot for Phospho-JNK

-

Protein Extraction: Lyse the acetaminophen-treated hepatocytes in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of JNK (phospho-JNK).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection:

-

Wash the membrane to remove unbound secondary antibody.

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Detect the chemiluminescent signal using an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total JNK.

-

Visualization of Key Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the core concepts discussed in this guide.

Caption: Major metabolic pathways of acetaminophen at therapeutic doses.

Caption: Pathophysiological cascade of acetaminophen-induced hepatotoxicity.

Caption: General experimental workflow for studying acetaminophen hepatotoxicity in vitro.

Conclusion

The formation of NAPQI is the central event in the initiation of acetaminophen-induced liver injury. A thorough understanding of the metabolic pathways leading to its formation, the kinetics of the involved enzymes, and the downstream cellular consequences of its accumulation is paramount for the development of novel therapeutic interventions and for the accurate assessment of drug-induced liver injury risk. The experimental protocols and data presented in this guide provide a robust framework for researchers and drug development professionals to investigate the complex mechanisms of NAPQI-mediated hepatotoxicity. Continued research in this area is essential for improving patient outcomes in cases of acetaminophen overdose and for designing safer analgesic drugs.

References

- 1. sketchviz.com [sketchviz.com]

- 2. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 3. JC-1 Experiment Common Questions and Solutions [elabscience.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. Using monochlorobimane to visualize glutathione utilization in the developing zebrafish (Danio rerio) embryo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JC-1 - Mitochondrial Membrane Potential Assay Kit (ab288313) | Abcam [abcam.com]

- 8. How To Use Graphviz for SEM Models and Path Diagrams [staskolenikov.net]

- 9. GraphViz Examples and Tutorial [graphs.grevian.org]

- 10. Time course of acetaminophen-protein adducts and acetaminophen metabolites in circulation of overdose patients and in HepaRG cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Simple Reversed-Phase HPLC Method with Spectrophotometric Detection for Measuring Acetaminophen-Protein Adducts in Rat Liver Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. mdpi.com [mdpi.com]

N-acetyl-p-benzoquinone imine (NAPQI): A Technical Guide to the Toxic Metabolite of Acetaminophen

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-p-benzoquinone imine (NAPQI) is a highly reactive and toxic metabolite of the widely used analgesic and antipyretic drug, acetaminophen (B1664979) (APAP). Under therapeutic dosing conditions, NAPQI is efficiently detoxified by conjugation with glutathione (B108866) (GSH). However, in cases of acetaminophen overdose, the primary metabolic pathways become saturated, leading to increased formation of NAPQI. The subsequent depletion of hepatic GSH stores allows NAPQI to covalently bind to cellular macromolecules, particularly mitochondrial proteins. This initiates a cascade of events including oxidative stress, mitochondrial dysfunction, and activation of cell death signaling pathways, ultimately leading to severe hepatotoxicity and potentially acute liver failure. This technical guide provides an in-depth overview of the formation, detoxification, and mechanism of toxicity of NAPQI, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

Introduction

Acetaminophen is one of the most common over-the-counter medications worldwide. While generally safe at therapeutic doses, its overdose is a leading cause of drug-induced liver injury. The hepatotoxicity of acetaminophen is not caused by the parent drug itself, but by its toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI). Understanding the intricate mechanisms of NAPQI-mediated toxicity is paramount for the development of effective antidotes and preventative strategies in drug development.

Metabolic Formation and Detoxification of NAPQI

At therapeutic doses, the majority of acetaminophen is metabolized in the liver via glucuronidation and sulfation to non-toxic conjugates that are excreted in the urine. A small fraction, typically 5-10%, is oxidized by cytochrome P450 (CYP) enzymes to form NAPQI. In overdose situations, the glucuronidation and sulfation pathways become saturated, shunting a larger proportion of acetaminophen towards the CYP-mediated pathway and resulting in excessive NAPQI production.

Table 1: Acetaminophen Metabolism at Therapeutic vs. Toxic Doses

| Dose Level | Glucuronidation & Sulfation | Oxidation to NAPQI | Unchanged Excretion |

| Therapeutic | 52-57% (Glucuronide) & 30-44% (Sulfate) | 5-10% | <5% |

| Supratherapeutic (>4 g/day ) | Saturated (Sulfation) | Increased | Increased slightly |

| Highly Toxic | Saturated (Glucuronidation & Sulfation) | >15% | ~10% |

The primary enzymes responsible for the bioactivation of acetaminophen to NAPQI are CYP2E1, CYP1A2, and CYP3A4.

Detoxification via Glutathione Conjugation

Under normal physiological conditions, NAPQI is rapidly detoxified by conjugation with the antioxidant glutathione (GSH), a reaction that can occur both spontaneously and be catalyzed by glutathione-S-transferases (GSTs). This forms a non-toxic acetaminophen-glutathione conjugate which is further processed and excreted. Animal studies suggest that hepatotoxicity occurs when hepatic GSH levels are depleted to less than 30% of their normal values.

The reaction of NAPQI with the deprotonated sulfur atom of GSH is significantly faster than its reaction with other biological nucleophiles like DNA, highlighting the critical protective role of GSH. Quantum chemical studies have calculated the activation free energy (ΔGǂ) for the nucleophilic attack of GSH on NAPQI to be 12.9 kcal/mol.

Caption: Metabolic pathways of acetaminophen.

Mechanism of NAPQI-Induced Hepatotoxicity

When GSH stores are depleted, NAPQI, being a potent electrophile, covalently binds to nucleophilic cysteine residues on cellular proteins, forming protein adducts. This indiscriminate binding disrupts the normal function of a multitude of proteins, leading to cellular dysfunction and death.

Mitochondrial Dysfunction

A primary target of NAPQI is the mitochondria. The formation of NAPQI-protein adducts within the mitochondria has several detrimental consequences:

-

Inhibition of Mitochondrial Respiration: NAPQI adducts on mitochondrial respiratory chain complexes impair electron transport, leading to a decrease in ATP synthesis.

-

Increased Oxidative Stress: The dysfunctional electron transport chain leaks electrons, which react with oxygen to form superoxide (B77818) radicals. This initiates a state of severe oxidative stress.

-

Opening of the Mitochondrial Permeability Transition Pore (mPTP): The combination of ATP depletion and oxidative stress triggers the opening of the mPTP, a non-selective channel in the inner mitochondrial membrane. This leads to the collapse of the mitochondrial membrane potential, further ATP depletion, and swelling of the mitochondria.

-

Release of Pro-Apoptotic Factors: The compromised outer mitochondrial membrane releases intermembrane space proteins, such as cytochrome c and apoptosis-inducing factor (AIF), into the cytosol, which can activate caspase-dependent and -independent cell death pathways.

Table 2: Key Mitochondrial Protein Targets of NAPQI

| Protein Target | Function | Consequence of Adduction |

| Glutamate Dehydrogenase | Ammonia detoxification, amino acid metabolism | Impaired energy metabolism |

| ATP Synthase | ATP production | Decreased cellular energy |

| Glutathione S-transferase (GST) | Detoxification | Impaired detoxification capacity |

| Peroxiredoxin 6 | Antioxidant defense | Increased susceptibility to oxidative stress |

| Voltage-dependent anion channel (VDAC) | Metabolite transport across outer mitochondrial membrane | Altered mitochondrial homeostasis |

Cellular Signaling Pathways

NAPQI-induced mitochondrial dysfunction initiates a complex network of signaling pathways that amplify the initial insult and propagate cell death.

-

c-Jun N-terminal Kinase (JNK) Activation: Oxidative stress leads to the activation of the JNK signaling pathway. Activated JNK translocates to the mitochondria, where it further exacerbates mitochondrial dysfunction, creating a positive feedback loop of oxidative stress and JNK activation.

-

Endoplasmic Reticulum (ER) Stress: NAPQI can also induce ER stress, leading to the unfolded protein response (UPR). Prolonged and severe ER stress can trigger apoptosis.

Caption: Signaling cascade of NAPQI-induced hepatotoxicity.

Quantitative Aspects of NAPQI Toxicity

Understanding the quantitative parameters of NAPQI's reactivity and toxicity is crucial for risk assessment and the development of therapeutic interventions.

Table 3: Quantitative Data on NAPQI Toxicity

| Parameter | Value | Context |

| IC50 of NAPQI | 6.5 ± 4.5 µM | In a human lymphoblastoid cell line (LCL) model system. |

| Acetaminophen Toxic Dose (single) | > 7 g (adults) | Potentially toxic to the liver. |

| > 150 mg/kg (children) | Potentially toxic to the liver. | |

| Acetaminophen Lethal Dose (single) | 10-15 g | Usual lethal dose range. |

Experimental Protocols for Studying NAPQI

A variety of experimental methods are employed to investigate the mechanisms of NAPQI-induced toxicity.

Detection and Quantification of NAPQI-Protein Adducts

The formation of NAPQI-protein adducts is a key biomarker of acetaminophen bioactivation and toxicity.

-

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD): This is a sensitive and specific method for quantifying protein-derived acetaminophen-cysteine (APAP-CYS) adducts in biological samples. The protocol involves:

-

Sample Preparation: Serum or plasma samples are collected.

-

Protein Isolation: Proteins are precipitated to separate them from small molecules.

-

Proteolysis: The protein pellet is digested with a protease (e.g., pronase) to break down the proteins into amino acids, releasing the APAP-CYS adduct.

-

HPLC-ECD Analysis: The digested sample is injected into an HPLC system with an electrochemical detector. The APAP-CYS adduct is separated from other amino acids and quantified based on its electrochemical properties.

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high specificity and sensitivity for the identification and quantification of specific NAPQI-adducted peptides and proteins. The general workflow includes:

-

Protein Extraction and Digestion: Proteins are extracted from tissues or cells and digested with a specific protease (e.g., trypsin).

-

LC Separation: The resulting peptide mixture is separated by liquid chromatography.

-

MS/MS Analysis: The separated peptides are ionized and analyzed by a tandem mass spectrometer to identify and quantify the specific adducted peptides based on their mass-to-charge ratio and fragmentation patterns.

-

Caption: Workflow for NAPQI-protein adduct detection.

Assessment of NAPQI-Induced Cytotoxicity

-

Cell Viability Assays: The toxicity of NAPQI is often assessed in vitro using various cell lines, particularly hepatocytes or hepatocyte-derived cell lines. The half-maximal inhibitory concentration (IC50) is a common metric.

-

Cell Culture: Cells are seeded in multi-well plates.

-

Treatment: Cells are exposed to a range of NAPQI concentrations for a specified duration.

-

Viability Measurement: Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or by direct cell counting.

-

IC50 Determination: The IC50 value, the concentration of NAPQI that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

-

Evaluation of Mitochondrial Dysfunction

-

Mitochondrial Respiration: Oxygen consumption rates in isolated mitochondria or intact cells can be measured using high-resolution respirometry to assess the impact of NAPQI on the electron transport chain.

-

Mitochondrial Membrane Potential: Fluorescent dyes, such as JC-1 or TMRM, are used to measure the mitochondrial membrane potential. A decrease in fluorescence intensity indicates mitochondrial depolarization, a hallmark of dysfunction.

-

ATP Levels: Cellular ATP content can be quantified using luciferin/luciferase-based assays to determine the impact of NAPQI on energy production.

-

Reactive Oxygen Species (ROS) Production: Fluorescent probes, such as DCFH-DA or MitoSOX Red, are used to detect and quantify intracellular and mitochondrial ROS levels, respectively.

Conclusion

N-acetyl-p-benzoquinone imine is the critical mediator of acetaminophen-induced hepatotoxicity. Its formation, primarily through CYP450 enzymes, and its subsequent detoxification by glutathione are key determinants of acetaminophen's safety profile. In overdose scenarios, the depletion of glutathione leads to the covalent binding of NAPQI to cellular proteins, with a pronounced impact on mitochondrial function. This triggers a cascade of oxidative stress, energy failure, and activation of cell death signaling pathways. A thorough understanding of these mechanisms, supported by robust quantitative data and well-defined experimental protocols, is essential for the continued development of safer analgesics and more effective treatments for acetaminophen overdose. The methodologies and data presented in this guide provide a comprehensive resource for researchers and professionals in the fields of toxicology and drug development.

An In-depth Technical Guide to p-Benzoquinone Imine Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Benzoquinone imines and their analogues are a class of compounds characterized by a quinone imine core structure. These molecules are notable for their high reactivity, which is central to their diverse biological activities and applications in medicinal chemistry and drug development. A prominent and extensively studied member of this class is N-acetyl-p-benzoquinone imine (NAPQI), the reactive metabolite of the widely used analgesic and antipyretic drug, acetaminophen (B1664979) (paracetamol).[1] The inherent electrophilicity of the quinone imine moiety allows these compounds to readily participate in nucleophilic addition reactions, particularly with biological thiols such as glutathione (B108866) (GSH) and cysteine residues in proteins.[2][3] This reactivity is a double-edged sword; while it is responsible for the therapeutic effects of some derivatives, it is also the underlying cause of the toxicity associated with others, most notably the hepatotoxicity induced by acetaminophen overdose.[1] Understanding the synthesis, reactivity, and biological interactions of p-benzoquinone imine derivatives is crucial for the design of novel therapeutics and for developing strategies to mitigate the toxic effects of existing drugs. This guide provides a comprehensive overview of the core aspects of this compound chemistry and biology, with a focus on quantitative data, detailed experimental protocols, and the visualization of key signaling pathways.

Synthesis and Chemical Properties

The synthesis of p-benzoquinone imines is primarily achieved through the oxidation of p-aminophenol or p-phenylenediamine (B122844) precursors.[4] The choice of oxidizing agent and reaction conditions can be tailored to produce a variety of substituted derivatives, allowing for the fine-tuning of their chemical and physical properties.

A key synthetic route is the oxidation of p-aminophenols. For instance, N-acetyl-p-benzoquinone imine (NAPQI) can be synthesized from acetaminophen using oxidizing agents like silver (I) oxide.[5] The yields of these reactions can vary depending on the specific substrates and conditions used.

The chemical reactivity of p-benzoquinone imines is dominated by their electrophilic nature. They readily undergo Michael addition reactions with nucleophiles, a process central to their biological activity and detoxification.[6] Furthermore, these compounds can participate in cycloaddition reactions, such as Diels-Alder reactions, which are valuable for the synthesis of complex heterocyclic structures.[7]

Biological Activities and Mechanisms of Action

The biological effects of this compound derivatives are intrinsically linked to their chemical reactivity. Their ability to covalently bind to cellular macromolecules, particularly proteins, is a primary mechanism driving both their therapeutic and toxic effects.[2][3]

Cytotoxicity and Hepatotoxicity of NAPQI

NAPQI is a well-established hepatotoxin, and its mechanism of toxicity has been extensively studied. At therapeutic doses of acetaminophen, NAPQI is efficiently detoxified by conjugation with glutathione (GSH).[1][8] However, in cases of overdose, hepatic GSH stores are depleted, leading to the accumulation of NAPQI.[8] This excess NAPQI then covalently binds to cellular proteins, particularly mitochondrial proteins, leading to oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis.[9][10]

Quantitative Data

The following tables summarize key quantitative data related to the biological activity and kinetics of this compound derivatives, with a focus on NAPQI.

Table 1: Cytotoxicity of N-acetyl-p-benzoquinone imine (NAPQI)

| Cell Line | Assay | IC50 (µM) | Exposure Time (h) | Reference |

| Lymphoblastoid Cell Lines | CellTiter Blue | 6.5 ± 4.5 | 24 | [11] |

| Isolated Rat Hepatocytes | Trypan Blue Exclusion | Concentration-dependent toxicity observed at 100-500 µM | 0.17 - 5 | [12] |

Table 2: Kinetics of NAPQI-Glutathione Conjugation

| Reaction Type | Enzyme | Km (µM) | kcat (s⁻¹) | Second-order rate constant (M⁻¹s⁻¹) | Reference |

| Spontaneous | - | - | - | 3.2 x 10⁴ (at pH 7.0, 25°C) | [6] |

| Enzymatic (Rat Liver) | Glutathione Transferase 1-1 | 27 | 90 | - | [6] |

| Enzymatic (Rat Liver) | Glutathione Transferase 2-2 | 1.3 | 37 | - | [6] |

| Enzymatic (Rat Liver) | Glutathione Transferase 3-3 | 7 | 5.1 | - | [6] |

| Enzymatic (Rat Liver) | Glutathione Transferase 7-7 | 7 | 165 | - | [6] |

Table 3: Pharmacokinetic Parameters of Acetaminophen Metabolism

| Parameter | Value | Condition | Reference |

| Fraction metabolized to NAPQI | 5-10% | Therapeutic Dose | [8] |

| Fraction metabolized to NAPQI | >15% | Toxic Dose | [1] |

| Molar dose fraction to NAPQI (Non-pregnant women) | 7.7% (median) | 1000 mg every 6 h | [10][13][14] |

| Molar dose fraction to NAPQI (Pregnant women, 1st trimester) | 11.0% (median) | 1000 mg every 6 h | [10][13][14] |

| Molar dose fraction to NAPQI (Pregnant women, 2nd trimester) | 9.0% (median) | 1000 mg every 6 h | [10][13][14] |

| Molar dose fraction to NAPQI (Pregnant women, 3rd trimester) | 8.2% (median) | 1000 mg every 6 h | [10][13][14] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound derivatives.

Synthesis of N-acetyl-p-benzoquinone imine (NAPQI)

This protocol is adapted from the method described by Dahlin and Nelson.[5][15]

Materials:

-

Acetaminophen

-

Silver (I) oxide (Ag₂O)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Anhydrous diethyl ether

-

Argon or Nitrogen gas

Procedure:

-

Dissolve acetaminophen in anhydrous diethyl ether under an inert atmosphere (argon or nitrogen).

-

Add a molar excess of silver (I) oxide to the solution.

-

Stir the mixture vigorously at room temperature in the dark for 1-2 hours.

-

Filter the mixture through a bed of anhydrous sodium sulfate to remove the silver salts and any remaining water.

-

The resulting yellow solution contains NAPQI. Due to its instability, it is typically used immediately in subsequent reactions or assays.

-

The concentration of NAPQI in the solution can be determined spectrophotometrically by measuring its absorbance at its λmax.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cells.[16][17][18]

Materials:

-

Cultured cells (e.g., HepG2, primary hepatocytes)

-

96-well cell culture plates

-

Cell culture medium

-

This compound derivative stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the this compound derivative in cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compound to each well. Include vehicle control wells (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Nrf2 Nuclear Translocation Assay

This protocol is used to assess the activation of the Nrf2 signaling pathway by observing the translocation of Nrf2 from the cytoplasm to the nucleus.[19][20][21][22]

Materials:

-

Cultured cells (e.g., HepG2)

-

Chamber slides or 96-well imaging plates

-

This compound derivative stock solution

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against Nrf2

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) solution

-

Fluorescence microscope

Procedure:

-

Seed cells on chamber slides or imaging plates and allow them to adhere.

-

Treat the cells with the this compound derivative at various concentrations and for different time points.

-

After treatment, wash the cells with PBS and fix them with 4% PFA for 15 minutes at room temperature.

-

Wash the cells with PBS and permeabilize them with 0.1% Triton X-100 for 10 minutes.

-

Wash with PBS and block non-specific binding sites with the blocking solution for 1 hour.

-

Incubate the cells with the primary anti-Nrf2 antibody (diluted in blocking solution) overnight at 4°C.

-

Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.

-

Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

-

Wash with PBS and mount the slides with an anti-fade mounting medium.

-

Visualize the cells using a fluorescence microscope and quantify the nuclear translocation of Nrf2.

Topoisomerase II Inhibition Assay (kDNA Decatenation Assay)

This assay measures the ability of a compound to inhibit the decatenation activity of topoisomerase II.[23][24][25][26][27][28]

Materials:

-

Human topoisomerase IIα enzyme

-

Kinetoplast DNA (kDNA)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)

-

This compound derivative stock solution

-

Stop solution/loading dye (e.g., containing SDS and bromophenol blue)

-

Gel electrophoresis apparatus and power supply

-

DNA staining agent (e.g., ethidium (B1194527) bromide or SYBR Safe)

-

Gel imaging system

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes containing assay buffer and kDNA.

-

Add the this compound derivative at various concentrations to the reaction tubes. Include a vehicle control.

-

Initiate the reaction by adding human topoisomerase IIα to each tube.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reactions by adding the stop solution/loading dye.

-

Load the samples onto an agarose gel.

-

Perform electrophoresis to separate the catenated (substrate) and decatenated (product) forms of kDNA.

-

Stain the gel with a DNA staining agent and visualize the DNA bands using a gel imaging system.

-

Inhibition is observed as a decrease in the amount of decatenated DNA compared to the control.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and experimental workflows related to this compound derivatives.

Caption: Metabolic activation of acetaminophen to NAPQI and subsequent detoxification or toxicity.

Caption: Activation of the Keap1-Nrf2 antioxidant response pathway by p-benzoquinone imines.

Caption: Experimental workflow for a standard MTT-based cytotoxicity assay.

References

- 1. ClinPGx [clinpgx.org]

- 2. Determining site occupancy of acetaminophen covalent binding to target proteins in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. ClinPGx [clinpgx.org]

- 7. scielo.br [scielo.br]

- 8. ClinPGx [clinpgx.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Physiologically Based Pharmacokinetic Modeling to Characterize Acetaminophen Pharmacokinetics and N-Acetyl-p-Benzoquinone Imine (NAPQI) Formation in Non-Pregnant and Pregnant Women - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acetaminophen-NAPQI Hepatotoxicity: A Cell Line Model System Genome-Wide Association Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxic effects of N-acetyl-p-benzoquinone imine, a common arylating intermediate of paracetamol and N-hydroxyparacetamol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. repub.eur.nl [repub.eur.nl]

- 15. Synthesis, decomposition kinetics, and preliminary toxicological studies of pure N-acetyl-p-benzoquinone imine, a proposed toxic metabolite of acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. jrmds.in [jrmds.in]

- 19. Nrf2 and HSF-1 Pathway Activation via Hydroquinone-Based Proelectrophilic Small Molecules Is Regulated by Electrochemical Oxidation Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quinone Induced Activation of Keap1/Nrf2 Signaling by Aspirin Prodrugs Masquerading as Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. N-acetyl-p-benzoquinone imine, the toxic metabolite of acetaminophen, is a topoisomerase II poison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. topogen.com [topogen.com]

- 28. researchgate.net [researchgate.net]

An In-depth Technical Guide to p-Benzoquinone Imine Tautomerism and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Benzoquinone imines are a class of compounds characterized by a quinonoid ring system with an exocyclic carbon-nitrogen double bond. These molecules are of significant interest in medicinal chemistry and materials science due to their redox properties and reactivity. A key feature of their chemistry is the existence of tautomeric equilibria, primarily between the p-benzoquinone imine form and its p-aminophenol tautomer. The position of this equilibrium is crucial as it dictates the compound's stability, reactivity, and biological activity. This technical guide provides a comprehensive overview of the tautomerism and stability of p-benzoquinone imines, including quantitative data from computational studies, detailed experimental protocols for characterization, and visualizations of the underlying chemical principles.

Introduction

p-Benzoquinone imines and their derivatives are implicated in a variety of chemical and biological processes. A prominent example is N-acetyl-p-benzoquinone imine (NAPQI), the reactive metabolite of acetaminophen (B1664979) (paracetamol), which is responsible for the drug's hepatotoxicity at high doses.[1][2] The cytotoxicity of NAPQI is attributed to its electrophilic nature, allowing it to form covalent adducts with cellular macromolecules.[2] The tautomeric equilibrium between the quinone imine and the corresponding phenol (B47542) form plays a critical role in the reactivity of these compounds. The phenol form is aromatic and generally more stable, while the quinone imine form is a potent Michael acceptor.[3] Understanding the factors that influence this tautomeric balance is therefore essential for the design and development of drugs that incorporate this scaffold, as well as for elucidating mechanisms of toxicity.

Tautomeric Forms of this compound

The primary tautomeric relationship in p-benzoquinone imines is the equilibrium between the p-benzoquinone monoimine and the p-aminophenol forms. This is a type of imine-enamine tautomerism, where the enamine is part of an aromatic phenol ring.

A similar equilibrium exists for the corresponding p-benzoquinone diimine and p-phenylenediamine (B122844) .

The stability of these tautomers is influenced by several factors, including:

-

Aromaticity: The p-aminophenol and p-phenylenediamine forms benefit from the thermodynamic stability of the aromatic ring.

-

Substitution: Electron-donating or withdrawing groups on the quinonoid ring or the imine nitrogen can shift the equilibrium. Substituents that stabilize the aromatic ring will favor the phenol/diamine form, while those that stabilize the quinone imine structure will shift the equilibrium in that direction.

-

Solvent Effects: The polarity of the solvent can influence the tautomeric equilibrium by differentially solvating the tautomers.

-

Intramolecular Hydrogen Bonding: In certain substituted derivatives, intramolecular hydrogen bonds can stabilize one tautomeric form over the other.

Quantitative Analysis of Tautomer Stability

Computational chemistry provides valuable insights into the relative stabilities of tautomers. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to determine the Gibbs free energies of the different tautomeric forms. The tautomer with the lower Gibbs free energy is the more stable form.

While a comprehensive experimental dataset for the parent this compound is scarce due to its reactivity, computational studies on related systems provide a basis for understanding the energetic landscape. For instance, theoretical investigations on N-hydroxy amidines show that the amide oxime tautomer is more stable than the imino hydroxylamine (B1172632) form, with an energy difference of 4-10 kcal/mol.[4] Studies on other heterocyclic systems also utilize Gibbs free energy calculations to predict the predominant tautomeric forms in different environments.[5]

| Tautomeric System | Method | ΔG (kcal/mol) (Imine - Phenol) | Solvent | Reference |

| 2-(anilinemethylidene)cyclohexane-1,3-diones | DFT (M06-2X/def2TZVP) | Varies with substituent | Vacuum & DMSO | [5] |

| N-hydroxy amidines | DFT (B3LYP/6-311++g**) | 4-10 | Gas Phase | [4] |

Experimental Protocols for Studying Tautomerism

The experimental investigation of this compound tautomerism often involves a combination of synthetic, spectroscopic, and electrochemical techniques.

Synthesis of p-Benzoquinone Imines

p-Benzoquinone imines are typically synthesized by the oxidation of the corresponding p-aminophenols or p-phenylenediamines. Due to their often-limited stability, they are frequently generated in situ for subsequent reactions or analysis.

Protocol for the Synthesis of N-acetyl-p-benzoquinone imine (NAPQI):

-

Reactants: Acetaminophen, Silver (I) oxide.

-

Procedure: A solution of acetaminophen in a suitable organic solvent (e.g., anhydrous acetonitrile) is treated with a mild oxidizing agent like silver (I) oxide. The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography. Upon completion, the solid silver oxide is removed by filtration, and the solvent is evaporated under reduced pressure to yield NAPQI.[6]

-

Caution: NAPQI is a toxic and reactive compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Spectroscopic Characterization

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution. The chemical shifts of protons and carbons are sensitive to the electronic environment, allowing for the differentiation of the imine and phenol forms.

-

¹H NMR: The aromatic protons of the p-aminophenol tautomer will exhibit characteristic chemical shifts and coupling patterns. The appearance of signals corresponding to the quinonoid protons would indicate the presence of the this compound form. The NH proton of the imine and the OH proton of the phenol will also have distinct chemical shifts.

-

¹³C NMR: The carbonyl carbon of the quinone imine and the carbon bearing the hydroxyl group in the phenol tautomer will have significantly different chemical shifts.

-

Quantitative Analysis: The relative concentrations of the tautomers can be determined by integrating the signals corresponding to each form in the ¹H NMR spectrum.

Experimental Considerations:

-

Solvent: The choice of solvent is critical as it can influence the tautomeric equilibrium. A range of solvents with varying polarities should be investigated. Deuterated solvents such as CDCl₃, DMSO-d₆, and CD₃OD are commonly used.

-

Temperature: Variable temperature NMR studies can provide information on the thermodynamics of the tautomeric equilibrium.

4.2.2. UV-Visible (UV-Vis) Spectroscopy:

The electronic absorption spectra of the this compound and p-aminophenol tautomers are distinct. The p-aminophenol, being an aromatic compound, typically exhibits absorption bands at shorter wavelengths compared to the highly conjugated this compound system.

-

Procedure: UV-Vis spectra are recorded in various solvents to assess the solvent effect on the tautomeric equilibrium. The appearance and disappearance of characteristic absorption bands upon changing the solvent or temperature can be used to monitor the shift in the equilibrium.[7]

-

Data Analysis: The equilibrium constant (KT) for the tautomerization can be estimated from the absorbance values at specific wavelengths corresponding to each tautomer, provided the molar absorptivity coefficients are known or can be determined.

Electrochemical Methods

Cyclic voltammetry (CV) can be used to study the redox behavior of the p-aminophenol/p-benzoquinone imine system. The oxidation of p-aminophenol to this compound is an electrochemically reversible or quasi-reversible process.

-

Procedure: A cyclic voltammogram of the p-aminophenol is recorded in a suitable electrolyte solution. The potential is swept to a value sufficient to oxidize the aminophenol and then reversed.

-

Data Analysis: The peak potentials and currents provide information about the redox process. The stability of the generated quinone imine can be assessed by the reversibility of the redox couple.[8]

Signaling Pathways and Logical Relationships

The tautomerism of this compound is a fundamental chemical equilibrium. The relationship between the tautomers and the factors influencing their stability can be visualized as follows:

References

- 1. NAPQI - Wikipedia [en.wikipedia.org]

- 2. Mechanisms of N-acetyl-p-benzoquinone imine cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Theoretical investigation of tautomerism in N-hydroxy amidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Using Chou’s 5-Step Rule to Evaluate the Stability of Tautomers: Susceptibility of 2-[(Phenylimino)-methyl]-cyclohexane-1,3-diones to Tautomerization Based on the Calculated Gibbs Free Energies | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 8. staff.ustc.edu.cn [staff.ustc.edu.cn]

An In-depth Technical Guide to the Redox Potential and Electrochemical Properties of p-Benzoquinone Imine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the redox potential and electrochemical properties of p-benzoquinone imine and its derivatives. With a focus on quantitative data, detailed experimental methodologies, and the biological significance of these compounds, this document serves as a critical resource for professionals in research, discovery, and drug development.

Introduction to this compound

p-Benzoquinone imines are a class of organic compounds characterized by a quinone imine moiety. These molecules are highly reactive electrophiles and are involved in a variety of chemical and biological processes.[1] A notable and extensively studied derivative is N-acetyl-p-benzoquinone imine (NAPQI), the toxic metabolite of the widely used analgesic, acetaminophen (B1664979).[2][3][4] Understanding the redox chemistry and electrochemical behavior of p-benzoquinone imines is crucial for elucidating their mechanisms of action, particularly in the context of toxicology and pharmacology.

The redox properties of these compounds are central to their biological activity. They can undergo redox cycling, a process that can lead to the generation of reactive oxygen species (ROS), contributing to cellular oxidative stress.[1] Furthermore, their electrophilic nature allows them to form covalent adducts with cellular nucleophiles such as glutathione (B108866) (GSH) and proteins, a key event in the toxicity of compounds like NAPQI.[2][5][6]

Electrochemical Properties and Redox Potentials

The electrochemical behavior of p-benzoquinone imines is typically investigated using techniques such as cyclic voltammetry (CV).[7][8] CV allows for the determination of key parameters, including formal redox potentials (E°'), which provide a quantitative measure of the compound's tendency to accept or donate electrons. The redox process for this compound and its derivatives generally involves a two-electron, two-proton transfer, converting the quinone imine to the corresponding aminophenol.[9][10]

The redox potential is a critical determinant of the molecule's reactivity and biological effects. Substituents on the quinone imine ring can significantly influence the redox potential. Electron-withdrawing groups tend to increase the redox potential, making the compound a stronger oxidizing agent, while electron-donating groups have the opposite effect.

Quantitative Redox Potential Data

The following table summarizes the redox potentials for this compound and several of its derivatives as reported in the literature. These values are essential for comparing the relative oxidizing strengths of these compounds and for understanding their structure-activity relationships.

| Compound Name | Redox Potential (E°' or E½) vs. Reference Electrode | Experimental Conditions |

| N-Arylsulfonyl-1,4-benzoquinone monoimine (Ia) | 735.2 ± 1.6 mV vs. SHE | Direct potentiometry in glacial acetic acid with 0.5 M sodium acetate.[11] |

| N-Arylsulfonyl-1,4-benzoquinone monoimine (Ib) | 737.8 ± 1.0 mV vs. SHE | Direct potentiometry in glacial acetic acid with 0.5 M sodium acetate.[11] |

| 3-(p-Tolyliminomethyl)-4,6-di-tert-butyl-o-benzoquinone | Ered11/2 = -0.32 V vs. Ag/AgCl/KCl(sat.) | Cyclic voltammetry in dichloromethane (B109758) with 0.1 M NBu4ClO4.[7] |

| 3-(Phenyliminomethyl)-4,6-di-tert-butyl-o-benzoquinone | Ered11/2 = -0.33 V vs. Ag/AgCl/KCl(sat.) | Cyclic voltammetry in dichloromethane with 0.1 M NBu4ClO4.[7] |

| 3-(p-Fluorophenyliminomethyl)-4,6-di-tert-butyl-o-benzoquinone | Ered11/2 = -0.33 V vs. Ag/AgCl/KCl(sat.) | Cyclic voltammetry in dichloromethane with 0.1 M NBu4ClO4.[7] |

| 3-(p-Chlorophenyliminomethyl)-4,6-di-tert-butyl-o-benzoquinone | Ered11/2 = -0.34 V vs. Ag/AgCl/KCl(sat.) | Cyclic voltammetry in dichloromethane with 0.1 M NBu4ClO4.[7] |

| 3-(p-Bromophenyliminomethyl)-4,6-di-tert-butyl-o-benzoquinone | Ered11/2 = -0.35 V vs. Ag/AgCl/KCl(sat.) | Cyclic voltammetry in dichloromethane with 0.1 M NBu4ClO4.[7] |

| 3-(p-Iodophenyliminomethyl)-4,6-di-tert-butyl-o-benzoquinone | Ered11/2 = -0.38 V vs. Ag/AgCl/KCl(sat.) | Cyclic voltammetry in dichloromethane with 0.1 M NBu4ClO4.[7] |

Note: Redox potentials are highly dependent on experimental conditions such as solvent, supporting electrolyte, pH, and reference electrode. Direct comparison between different studies should be made with caution.

Experimental Protocols

Determination of Redox Potential using Cyclic Voltammetry

Cyclic voltammetry is a powerful and common electrochemical technique used to study the redox properties of chemical species.[12][13]

Objective: To determine the formal reduction potential (E°') of a this compound derivative.

Materials and Equipment:

-

Potentiostat

-

Electrochemical cell

-

Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)[14]

-

Counter electrode (e.g., Platinum wire)[12]

-

Analyte solution (this compound derivative of interest)

-

Solvent (e.g., dichloromethane, acetonitrile, or aqueous buffer)[7][8]

-

Supporting electrolyte (e.g., tetrabutylammonium (B224687) perchlorate (B79767) - TBAP, potassium chloride - KCl)[7][15]

-

Inert gas (e.g., Argon or Nitrogen) for deoxygenation[7]

Procedure:

-

Electrode Preparation:

-

Polish the working electrode (e.g., glassy carbon) with alumina (B75360) slurry on a polishing pad to obtain a mirror-like finish.

-

Rinse the electrode thoroughly with deionized water and the solvent to be used in the experiment.

-

Clean the reference and counter electrodes according to standard laboratory procedures.

-

-

Solution Preparation:

-

Prepare a solution of the this compound derivative at a known concentration (typically in the millimolar range) in the chosen solvent.

-

Add the supporting electrolyte to the solution at a concentration significantly higher than the analyte (e.g., 0.1 M) to ensure sufficient conductivity.[7]

-

-

Electrochemical Cell Assembly:

-

Assemble the three-electrode system in the electrochemical cell containing the prepared solution.

-

Ensure the tip of the reference electrode is positioned close to the working electrode to minimize iR drop.

-

-

Deoxygenation:

-

Bubble an inert gas (e.g., argon) through the solution for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.

-

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to the potentiostat.

-

Set the parameters on the potentiostat software:

-

Initial Potential: A potential where no faradaic reaction occurs.

-

Vertex Potentials (Switching Potentials): Potentials sufficiently positive and negative of the expected redox potential to observe the full redox wave.

-

Scan Rate: The rate at which the potential is swept (e.g., 100 mV/s).[7]

-

Number of Cycles: Typically 1-3 cycles are sufficient for initial characterization.

-

-